molecular formula C11H13N3O2 B027062 trans-Cotinine Amide CAS No. 939437-34-0

trans-Cotinine Amide

Cat. No.: B027062
CAS No.: 939437-34-0
M. Wt: 219.24 g/mol
InChI Key: AOUSFDDFFDPVFF-WCBMZHEXSA-N
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Description

trans-Cotinine Amide: is a derivative of cotinine, which is the primary metabolite of nicotine Cotinine itself is known for its psychoactive properties and potential therapeutic effects

Mechanism of Action

Target of Action

Trans-Cotinine Amide, a derivative of cotinine, primarily targets the central nervous system . It interacts with nicotinic acetylcholine receptors (nAChRs) and non-nAChR-mediated mechanisms . It also targets MD2, a protein associated with Toll-like receptor 4 (TLR4) signaling .

Mode of Action

This compound interacts with its targets to induce a range of physiological and behavioral effects. It binds to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors . This interaction is independent of nAChRs . The compound also facilitates memory, cognition, executive function, and emotional responding .

Biochemical Pathways

This compound affects several biochemical pathways. It has a protective effect on the synapse, activated by the Akt/GSK3/synaptophysin pathway, stimulating synaptic density in brain regions involved in learning and memory . It also influences the pathways associated with neuroinflammation and cognitive impairment .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tobacco smoke exposure can affect the levels of cotinine and its metabolites in the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cotinine Amide typically involves the amidation of cotinine. One common method is the reaction of cotinine with an appropriate amine under controlled conditions. The reaction can be catalyzed by various agents, including transition metals or enzymes, to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis have been explored for the preparation of amides, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: trans-Cotinine Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

trans-Cotinine Amide has several scientific research applications, including:

Comparison with Similar Compounds

    Cotinine: The primary metabolite of nicotine, known for its psychoactive properties.

    trans-3’-Hydroxycotinine: Another metabolite of nicotine with distinct biological effects.

    Nornicotine: A minor alkaloid and metabolite of nicotine, with its own unique properties.

Uniqueness of trans-Cotinine Amide: this compound is unique due to its specific amide structure, which imparts different chemical and biological properties compared to its parent compound, cotinine. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUSFDDFFDPVFF-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587764
Record name (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939437-34-0
Record name (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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